6-Chloronaphthalene-1,4-dione
Overview
Description
Scientific Research Applications
Isothermal Solubility in Supercritical Carbon Dioxide
- Research Focus : The solubility of derivatives of 2,3-dichloronaphthalene-1,4-dione, including 6-Chloronaphthalene-1,4-dione, was measured in supercritical carbon dioxide. The study aimed to understand the solubility behavior of these compounds in different conditions, contributing to potential applications in supercritical fluid technology (Zacconi et al., 2017).
Crystal Structure Analysis
- Research Focus : Crystal structure analysis of derivatives of this compound has been conducted, which aids in understanding the molecular configuration and potential applications in materials science and chemistry (Bayrak et al., 2018).
Nanomorphology in Solar Cells
- Research Focus : Studies have explored the use of chloronaphthalene derivatives, including this compound, in bulk heterojunction solar cells. This research is significant for the development of more efficient solar energy harvesting technologies (Aïch et al., 2012).
Synthesis of Novel Compounds
- Research Focus : Research on the synthesis of novel compounds using this compound derivatives has implications in organic chemistry and potentially in medicinal chemistry. Such studies contribute to the development of new pharmaceuticals and chemical products (Yıldız & Tuyun, 2018).
Diels-Alder Cycloadditions
- Research Focus : Diels-Alder cycloadditions involving compounds like this compound have been studied, which are fundamental reactions in synthetic organic chemistry. These studies provide insights into reaction mechanisms and synthetic pathways for complex organic molecules (Marchand et al., 1997).
Exploration of Tautomeric Forms
- Research Focus : The exploration of tautomeric forms of compounds like this compound offers insights into their chemical behavior and potential applications in various chemical syntheses and processes (Kündig et al., 2005).
Solar Cell Performance Enhancement
- Research Focus : The role of chloronaphthalene derivatives in enhancing the performance of bulk heterojunction solar cells is a significant area of research. This work contributes to the development of more efficient and effective solar energy technologies (Liu et al., 2014).
Properties
IUPAC Name |
6-chloronaphthalene-1,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClO2/c11-6-1-2-7-8(5-6)10(13)4-3-9(7)12/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSVMAFWJQCDHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C=CC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30505119 | |
Record name | 6-Chloronaphthalene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30505119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56961-92-3 | |
Record name | 6-Chloronaphthalene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30505119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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